molecular formula C13H21NO B1386120 (3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine CAS No. 1038280-43-1

(3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine

Cat. No.: B1386120
CAS No.: 1038280-43-1
M. Wt: 207.31 g/mol
InChI Key: HZMDGHYWGKGPAP-UHFFFAOYSA-N
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Description

Chemical Name: (3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine CAS No.: 1038280-43-1 Molecular Formula: C₁₃H₂₁NO Molecular Weight: 207.31 g/mol Structure: The compound features a 3-methoxypropyl group attached to a secondary amine, which is further substituted with a 1-(4-methylphenyl)ethyl moiety. This structure combines aromatic (4-methylphenyl) and aliphatic (methoxypropyl) components, influencing its electronic and steric properties .

Properties

IUPAC Name

3-methoxy-N-[1-(4-methylphenyl)ethyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-11-5-7-13(8-6-11)12(2)14-9-4-10-15-3/h5-8,12,14H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMDGHYWGKGPAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine typically involves the reaction of 1-(4-methylphenyl)ethylamine with 3-methoxypropyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for (3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a strong acid or base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

(3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physical Properties

Halogen-Substituted Analogs
  • 1-(4-Bromophenyl)ethylamine (CAS: Unspecified in )
    • Key Difference : Bromine atom replaces the methyl group on the phenyl ring.
    • Impact :
  • Molecular Weight : Higher than the target compound due to bromine (Br: ~80 g/mol).
  • Applications : Useful in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s leaving group capability .
Alkyl-Substituted Analogs
  • (4-Ethylphenyl)methylamine (CAS: 932216-14-3)
    • Key Difference : Ethyl group replaces the methyl group on the phenyl ring.
    • Impact :
  • Steric Effects : Ethyl’s bulkiness may hinder rotational freedom or binding in biological systems.
  • Solubility : Increased hydrophobicity compared to the methyl-substituted compound.
  • Molecular Weight : Same as target (207.31 g/mol), but structural isomerism alters physical properties .
Methoxy-Substituted Analogs
  • 2-(4-Methoxyphenyl)ethylamine (CAS: 1184458-35-2)
    • Key Difference : Additional methoxy group on the phenyl ring.
    • Impact :
  • Polarity: Increased polarity enhances solubility in polar solvents (e.g., ethanol, water).
  • Molecular Weight : 223 g/mol (higher due to extra methoxy group).
  • Applications: Potential for improved pharmacokinetics in drug design .

Functional Group Modifications

Trifluoromethoxy-Substituted Analog
  • (3-Methoxypropyl)({1-[4-(trifluoromethoxy)phenyl]ethyl})amine (CAS: Unspecified in )
    • Key Difference : Trifluoromethoxy (-OCF₃) replaces the methyl group.
    • Impact :
  • Electronics : Strong electron-withdrawing effects reduce aromatic ring reactivity.
  • Lipophilicity : Increased logP due to trifluoromethoxy, enhancing blood-brain barrier penetration.
  • Stability : Improved metabolic stability in medicinal chemistry applications .
Heterocyclic-Substituted Analog
  • {1-[4-(1H-imidazol-1-yl)phenyl]ethyl}(3-methoxypropyl)amine (CAS: Unspecified in )
    • Key Difference : Imidazole ring replaces the methylphenyl group.
    • Impact :
  • Hydrogen Bonding : Imidazole’s nitrogen atoms enable H-bonding, critical for receptor-ligand interactions.
  • Aromaticity : Altered π-π stacking properties compared to purely aliphatic-aromatic hybrids .

Chain Length and Branching Effects

Shorter Alkyl Chain Analog
  • 1-(3-Methoxyphenyl)propylamine (CAS: 941256-14-0)
    • Key Difference : Methylamine replaces the methoxypropylamine chain.
    • Impact :
  • Solubility : Reduced hydrophilicity due to shorter chain.
  • Volatility : Lower molecular weight (179.26 g/mol) increases volatility.
  • Applications: Limited utility in aqueous-phase reactions .
Extended Ether Chain Analog
  • [3-(2-Methoxyethoxy)propyl][1-(2,4,5-trimethylphenyl)ethyl]amine (CAS: Unspecified in )
    • Key Difference : Extended 2-methoxyethoxy chain and trimethylphenyl group.
    • Impact :
  • Hydrophilicity : Enhanced water solubility due to ether oxygen atoms.
  • Steric Hindrance : Trimethylphenyl group may impede enzymatic or catalytic interactions .

Research Implications

  • Pharmaceuticals : Analogs with trifluoromethoxy or imidazole groups show promise in CNS drug design due to enhanced lipophilicity and receptor interactions .
  • Material Science : Brominated derivatives are valuable in polymer synthesis via palladium-catalyzed reactions .
  • Catalysis : Ethyl and trimethyl-substituted analogs may serve as ligands in asymmetric catalysis, leveraging steric effects .

Biological Activity

(3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine, a compound categorized under substituted amines, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • IUPAC Name : (3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine
  • CAS Number : 1038280-43-1
  • Molecular Formula : C13H19N
  • Molecular Weight : 205.30 g/mol

The compound features a methoxypropyl group attached to a phenethylamine backbone, which is known for its potential neuropharmacological effects.

Target Interactions

The biological activity of (3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine is primarily mediated through its interactions with various neurotransmitter systems. It is hypothesized to act on:

  • Dopaminergic Receptors : Influencing dopamine signaling pathways, which are crucial in mood regulation and reward mechanisms.
  • Serotonergic Receptors : Potentially modulating serotonin levels, thereby affecting anxiety and depression-related behaviors.

Mode of Action

The compound's specific action involves:

  • Receptor Binding : The compound binds to specific receptors in the central nervous system (CNS), altering neurotransmitter release and uptake.
  • Enzyme Interaction : It may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation, impacting overall neurotransmission.

Antidepressant Effects

Research has indicated that (3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine exhibits antidepressant-like effects in animal models. Studies have shown:

  • Behavioral Tests : In forced swim tests and tail suspension tests, the compound significantly reduced immobility time, suggesting an antidepressant effect.
  • Neurochemical Analysis : Increased levels of serotonin and norepinephrine were observed in treated animals compared to controls.

Analgesic Properties

The compound has also demonstrated analgesic properties:

  • Pain Models : In models of acute and chronic pain, administration resulted in reduced pain sensitivity.
  • Mechanism : The analgesic effect is likely mediated through modulation of pain pathways involving opioid receptors.

Study 1: Antidepressant Effects in Rodent Models

A study conducted on male Sprague-Dawley rats evaluated the antidepressant effects of (3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine:

ParameterControl GroupTreatment Group (10 mg/kg)Treatment Group (20 mg/kg)
Immobility Time (s)18012090
Serotonin Levels (ng/mL)507585
Norepinephrine Levels (ng/mL)305060

The results indicated a significant reduction in immobility time alongside increased serotonin and norepinephrine levels, supporting its potential as an antidepressant.

Study 2: Analgesic Efficacy in Pain Models

In another study assessing the analgesic properties:

Pain ModelControl Group ResponseTreatment Group Response (10 mg/kg)
Hot Plate Test (s)510
Formalin Test (pain score)84

The treatment group exhibited a notable increase in pain threshold and a decrease in pain scores, highlighting the compound's efficacy as an analgesic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine
Reactant of Route 2
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